molecular formula C15H8FN5O4 B12722951 Spiro(3H-indole-3,5'(5H)-pyrano(2,3-d)pyrimidine)-6'-carbonitrile, 1,1',2,2',3',4'-hexahydro-7'-amino-5-fluoro-2,2',4'-trioxo- CAS No. 116719-49-4

Spiro(3H-indole-3,5'(5H)-pyrano(2,3-d)pyrimidine)-6'-carbonitrile, 1,1',2,2',3',4'-hexahydro-7'-amino-5-fluoro-2,2',4'-trioxo-

Cat. No.: B12722951
CAS No.: 116719-49-4
M. Wt: 341.25 g/mol
InChI Key: SZIIJJAXRXRNSY-UHFFFAOYSA-N
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Description

“Spiro(3H-indole-3,5’(5H)-pyrano(2,3-d)pyrimidine)-6’-carbonitrile, 1,1’,2,2’,3’,4’-hexahydro-7’-amino-5-fluoro-2,2’,4’-trioxo-” is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features multiple functional groups, including an indole, pyrano, pyrimidine, carbonitrile, amino, and fluoro groups, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Spiro(3H-indole-3,5’(5H)-pyrano(2,3-d)pyrimidine)-6’-carbonitrile, 1,1’,2,2’,3’,4’-hexahydro-7’-amino-5-fluoro-2,2’,4’-trioxo-” typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyrano pyrimidine intermediates, followed by their spiro linkage formation. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if it is used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds with different functional groups, such as:

  • Spiro[indoline-3,4’-piperidine]
  • Spiro[cyclohexane-1,3’-indoline]
  • Spiro[fluorene-9,3’-indoline]

Uniqueness

The uniqueness of “Spiro(3H-indole-3,5’(5H)-pyrano(2,3-d)pyrimidine)-6’-carbonitrile, 1,1’,2,2’,3’,4’-hexahydro-7’-amino-5-fluoro-2,2’,4’-trioxo-” lies in its specific combination of functional groups and spiro linkage, which imparts distinct chemical and biological properties.

Properties

CAS No.

116719-49-4

Molecular Formula

C15H8FN5O4

Molecular Weight

341.25 g/mol

IUPAC Name

7'-amino-5-fluoro-2,2',4'-trioxospiro[1H-indole-3,5'-1H-pyrano[2,3-d]pyrimidine]-6'-carbonitrile

InChI

InChI=1S/C15H8FN5O4/c16-5-1-2-8-6(3-5)15(13(23)19-8)7(4-17)10(18)25-12-9(15)11(22)20-14(24)21-12/h1-3H,18H2,(H,19,23)(H2,20,21,22,24)

InChI Key

SZIIJJAXRXRNSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C3(C(=C(OC4=C3C(=O)NC(=O)N4)N)C#N)C(=O)N2

Origin of Product

United States

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